3,4-Dimethylbenzoylacetonitrile
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Description
The compound 3,4-Dimethylbenzoylacetonitrile is a derivative of benzoylacetonitrile with two methyl groups attached to the benzene ring. While the provided papers do not directly discuss 3,4-Dimethylbenzoylacetonitrile, they do provide insights into similar compounds that can help infer some of its properties and behaviors. For instance, the study of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals the impact of substituents on the benzene ring and their influence on molecular structure and interactions .
Synthesis Analysis
The synthesis of related compounds, such as 3- and 4-pyridylacetonitriles, involves cyanation reactions under basic conditions, which could be a potential pathway for synthesizing 3,4-Dimethylbenzoylacetonitrile . The cyanation of methyl-substituted pyridines with TMSiCN suggests that a similar approach might be used for the synthesis of 3,4-Dimethylbenzoylacetonitrile, starting from a dimethyl-substituted benzene precursor.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,4-Dimethylbenzoylacetonitrile has been determined using various spectroscopic methods and quantum chemical studies. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile shows how substituents can affect the planarity and dihedral angles within the molecule . This information can be extrapolated to predict the molecular geometry of 3,4-Dimethylbenzoylacetonitrile, which may also exhibit non-planar conformations due to steric hindrance from the methyl groups.
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of 3,4-Dimethylbenzoylacetonitrile, they do explore the reactivity of similar nitrile-containing compounds. For instance, the presence of the cyano group in these molecules is a reactive site that can undergo various transformations, such as nucleophilic addition or conversion into other functional groups . The electronic properties of the cyano group and adjacent methyl groups would influence the reactivity of 3,4-Dimethylbenzoylacetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3,4-Dimethylbenzoylacetonitrile have been characterized using spectroscopic techniques and computational methods. The studies of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile and 3- and 4-pyridylacetonitriles provide insights into the vibrational modes, electronic transitions, and molecular electrostatic potential, which are crucial for understanding the behavior of 3,4-Dimethylbenzoylacetonitrile . The HOMO-LUMO gap, dipole moment, and polarizability are important properties that can be estimated for 3,4-Dimethylbenzoylacetonitrile based on these studies, which would give an indication of its chemical stability and potential nonlinear optical (NLO) properties .
Scientific Research Applications
Application in Environmental Science
- Field : Environmental Science
- Application Summary : 3,4-diaminobenzophenone (DABP)-functionalized Fe 3 O 4 /AC@SiO 2 (Fe 3 O 4 /AC@SiO 2 @DABP) magnetic nanoparticles (MNPs) were synthesized as a nanoadsorbent for enhancing adsorption and desorption capacity of gaseous benzene and toluene as volatile organic compounds (VOCs) .
- Methods of Application : The MNPs used in adsorption and desorption of benzene and toluene were synthesized by the co-precipitation and sol-gel methods .
- Results : The maximum adsorption capacities for benzene and toluene were found as 530.99 and 666.00 mg/g, respectively, under optimum process parameters . After the fifth adsorption and desorption cycles, the MNPs retained 94.4% and 95.4% of its initial adsorption capacity for benzene and toluene, respectively .
Application in Industrial and Biomedical Fields
- Field : Industrial and Biomedical Fields
- Application Summary : Poly (3,4-ethylenedioxythiophene) (PEDOT) is a conducting polymer with satisfactory conductivity, good transparency, easy processability, low price, small redox potential and good electrochromic properties . It has applications in industrial and biomedical fields .
- Methods of Application : PEDOT is usually paired with polystyrene sulfonate (PSS) to enhance its molecular weight .
- Results : PEDOT:PSS is an electronically conducting polymer, which is water-soluble causing easy processing .
Application in Oligonucleotide Analysis
- Field : Oligonucleotide Analysis
- Application Summary : 3,4-diaminobenzophenone (DABP) was demonstrated to be advantageous in the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .
- Methods of Application : Not specified .
- Results : Not specified .
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWSHSVDWFTXCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606555 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylbenzoylacetonitrile | |
CAS RN |
884504-20-5 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dimethylphenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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